N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of thiadiazole urea derivatives, including compounds similar to the target molecule, typically involves the reaction of amino thiadiazole with isocyanates or isothiocyanates under specific conditions. For instance, a related compound was synthesized by reacting 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with difluorobenzoyl isocyanate, characterized by X-ray crystallography, NMR, MS, and IR techniques (Xin-jian Song et al., 2008). Another method described involves microwave irradiation for synthesizing thiadiazol-2-yl urea derivatives, indicating a modern approach to chemical synthesis that enhances reaction efficiency (Kejian Li & Wenbin Chen, 2008).
Molecular Structure Analysis
The molecular structure of thiadiazole ureas is characterized by their planarity and the presence of hydrogen bonding, which significantly influences their crystalline arrangement and stability. X-ray crystallographic analysis provides detailed insights into the spatial arrangement of atoms, revealing planar configurations and intermolecular interactions such as hydrogen bonds and π-π stacking, contributing to the compound's stability and packing in the solid state. For example, studies have shown that these compounds crystallize in specific space groups, with hydrogen bonds playing a crucial role in their molecular architecture (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Thiadiazole ureas participate in various chemical reactions, reflecting their reactivity and functional utility. These compounds' chemical properties are influenced by the thiadiazole ring and urea functionality, enabling them to undergo reactions typical for these functional groups. The synthesis process often involves nucleophilic substitution reactions, highlighting their chemical reactivity and potential for further chemical modifications.
Physical Properties Analysis
The physical properties of thiadiazole ureas, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. These properties are determined by the compound's molecular structure, with factors like intermolecular hydrogen bonding and crystal packing affecting its physical characteristics.
Chemical Properties Analysis
The chemical properties of thiadiazole ureas are defined by their reactivity, stability, and interactions with other molecules. These compounds exhibit a range of activities, including fungicidal properties, attributed to their unique chemical structure. For instance, some thiadiazole ureas have shown excellent fungicidal activities against various pathogens, indicating their potential as bioactive molecules (Xin-jian Song et al., 2008).
properties
IUPAC Name |
1-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4OS/c15-10-5-7-11(8-6-10)16-13(20)17-14-19-18-12(21-14)9-3-1-2-4-9/h5-9H,1-4H2,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVGYAIWOBDGIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101173879 |
Source
|
Record name | N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
426241-29-4 |
Source
|
Record name | N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=426241-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(5-Cyclopentyl-1,3,4-thiadiazol-2-yl)-N′-(4-fluorophenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101173879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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